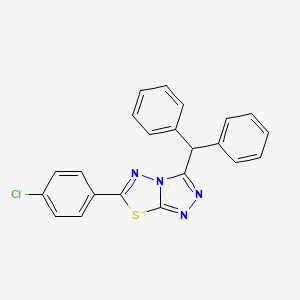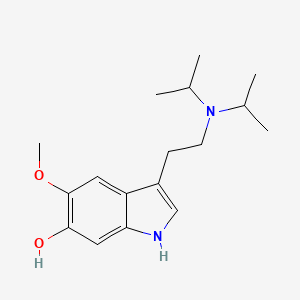
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazolidine ring, a morpholine moiety, and a methoxyphenoxy group, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidine ring.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using a methoxyphenol derivative and an appropriate leaving group.
Attachment of the Morpholine Moiety: The morpholine moiety is typically introduced via an acylation reaction using morpholine and an acyl chloride derivative.
Final Assembly and Hydrochloride Formation: The final step involves the coupling of the intermediate compounds followed by the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group or the morpholine moiety using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Reduced thiazolidine derivatives.
Substitution Products: Substituted methoxyphenoxy or morpholine derivatives.
科学的研究の応用
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
類似化合物との比較
Similar Compounds
2-Methoxy-4-(4-morpholinyl)aniline: A compound with a similar morpholine moiety but lacking the thiazolidine ring.
2-(2-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide: A compound with a similar methoxyphenoxy group but different overall structure.
Uniqueness
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
103196-00-5 |
|---|---|
分子式 |
C17H25ClN2O4S |
分子量 |
388.9 g/mol |
IUPAC名 |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-morpholin-4-ylethanone;hydrochloride |
InChI |
InChI=1S/C17H24N2O4S.ClH/c1-21-14-4-2-3-5-15(14)23-13-17-19(8-11-24-17)16(20)12-18-6-9-22-10-7-18;/h2-5,17H,6-13H2,1H3;1H |
InChIキー |
XHWWFSPRCITPGS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN3CCOCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


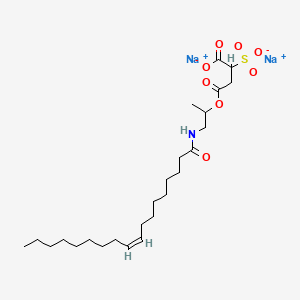
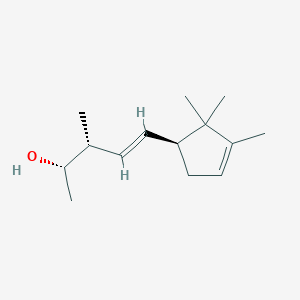
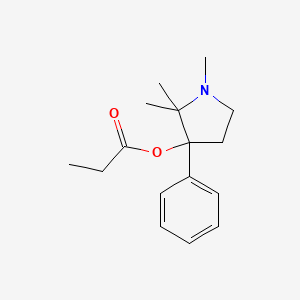

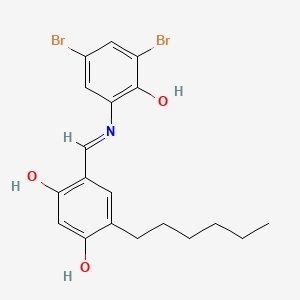
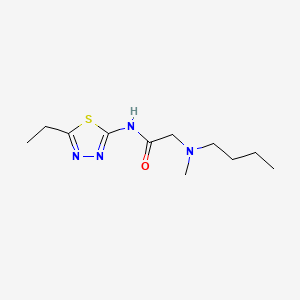
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene](/img/structure/B12754854.png)
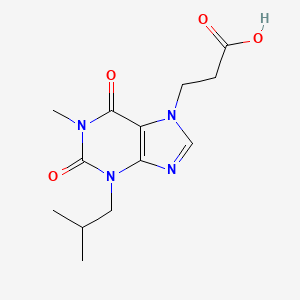
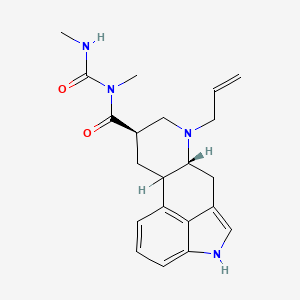
![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)

